

L-371,257 light sensitivity and handling precautions

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Compound of Interest

Compound Name: L-371,257

Cat. No.: B1673725

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L-371,257 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective handling and use of **L-371,257**. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

General Information

- What is **L-371,257**? **L-371,257** is a potent, orally bioavailable, non-peptide antagonist of the oxytocin receptor.[1][2][3][4] It is characterized by its high affinity for the human oxytocin receptor and its selectivity over vasopressin V1a and V2 receptors.[5][6] However, it also exhibits high affinity for the rat vasopressin V1a receptor.[1][2] This compound does not readily cross the blood-brain barrier, making it peripherally selective.[2][3][4]
- What are the primary research applications of **L-371,257**? **L-371,257** is primarily used in scientific research to study the role of oxytocin receptors in various physiological processes.[4] Its potential applications are being explored in areas such as premature labor.[4] It has been utilized in in-vitro studies, such as inhibiting spontaneous contractions in isolated human myometrial strips, and in in-vivo animal models to inhibit oxytocin-induced uterine contractions.[1]

Handling and Storage

- How should I store **L-371,257**? For long-term storage, **L-371,257** should be kept at -20°C, where it can remain stable for at least four years.[1] For short-term storage (days to weeks), it can be kept at 0-4°C.[6] Some suppliers also indicate that it can be stored at room temperature.[5] Lyophilized powder should be stored at -20°C and kept desiccated for a stability of up to 36 months.[2]
- Is **L-371,257** light sensitive? While there is no specific data available detailing the light sensitivity of **L-371,257**, one supplier recommends storing the compound in a "dry, dark" place.[6] As a general precautionary measure for all research chemicals, it is advisable to protect **L-371,257** from prolonged exposure to light to prevent potential degradation.
- What are the recommended shipping conditions for **L-371,257**? **L-371,257** is typically shipped at ambient room temperature.[1][7] The compound is considered stable enough for the duration of standard shipping times.[6]
- What personal protective equipment (PPE) should I use when handling **L-371,257**? Standard laboratory PPE, including a lab coat and safety glasses, should be worn when handling **L-371,257**. For handling powders, especially in dusty conditions, or where there is a potential for direct contact, additional precautions such as double gloving and a face shield are recommended.[8] This product is intended for research use only and is not for human or veterinary use.[1][6]

Solubility and Solution Preparation

- What solvents can I use to dissolve **L-371,257**? **L-371,257** is soluble in DMSO, with some protocols suggesting gentle warming or sonication to achieve concentrations up to 5 mM.[5] [7] It is also slightly soluble in acetonitrile at a concentration range of 0.1-1 mg/mL.[1]
- I'm having trouble dissolving **L-371,257**. What should I do? If you encounter difficulties in dissolving **L-371,257** in DMSO, gentle warming or sonication can be employed to aid dissolution.[7] It is important to ensure the compound is fully dissolved before use in your experiments to guarantee accurate concentration and activity.

Troubleshooting Guides

Inconsistent Experimental Results

- Issue: I am observing high variability in my experimental results when using **L-371,257**.
- Possible Causes & Solutions:
 - Compound Degradation: Ensure that **L-371,257** has been stored correctly at -20°C and protected from light. If the compound has been stored improperly or for an extended period, consider using a fresh batch.
 - Incomplete Solubilization: Verify that the compound is fully dissolved in your chosen solvent. Precipitates can lead to inaccurate dosing. Gentle warming or sonication may be necessary for complete dissolution in DMSO.[\[7\]](#)
 - Incorrect Concentration: Double-check all calculations for the preparation of your stock and working solutions.

Low Potency or Lack of Efficacy

- Issue: **L-371,257** is not producing the expected inhibitory effect in my assay.
- Possible Causes & Solutions:
 - Receptor Specificity: Confirm that the species and receptor subtype in your experimental system are appropriate for **L-371,257**. While it is a potent antagonist at the human oxytocin receptor, its affinity can vary across species and for other receptors like the vasopressin V1a receptor.[\[1\]](#)
 - Suboptimal Concentration: Review the literature for effective concentrations of **L-371,257** in similar experimental setups. You may need to perform a dose-response curve to determine the optimal concentration for your specific assay.
 - Experimental Conditions: Ensure that other experimental parameters such as pH, temperature, and incubation time are optimized for your assay.

Quantitative Data Summary

Receptor Binding Affinity (K_i)

Receptor	Species	Tissue/Cell Line	Ki (nM)
Oxytocin Receptor	Human	Uterine	4.6[1][5][6]
Oxytocin Receptor	Rat	Uterine	19[1][2][3][7]
Vasopressin V1a Receptor	Human	Platelet	3,200[1]
Vasopressin V1a Receptor	Rat	Liver	3.7[1][2][3][7]
Vasopressin V2 Receptor	Human	Kidney	>10,000[1]
Vasopressin V2 Receptor	Rat	Kidney	>10,000[1]

In Vitro and In Vivo Potency

Assay	Species	Measurement	Value
Inhibition of spontaneous contractions	Human	IC50	71 pM[1]
Inhibition of oxytocin-induced uterine contractions	Rat	ED50	0.55 mg/kg[1]
Antagonism of oxytocin-induced contractions	Rat	pA2	8.44[5][6]

Experimental Protocols

Preparation of a Stock Solution in DMSO

- Weighing: Accurately weigh the desired amount of **L-371,257** powder using a calibrated analytical balance.

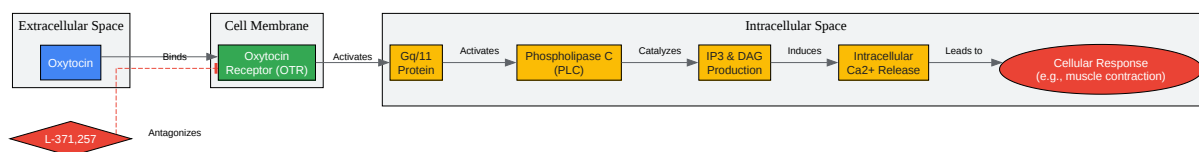
- Dissolving: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 5 mM).[5]
- Solubilization: If necessary, gently warm the solution or use a sonicator to ensure the compound is completely dissolved.[7]
- Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Preparation of an Intraperitoneal (i.p.) Injection Solution for Rats

This protocol is based on a method described for in vivo studies and may require optimization for your specific experimental needs.[3]

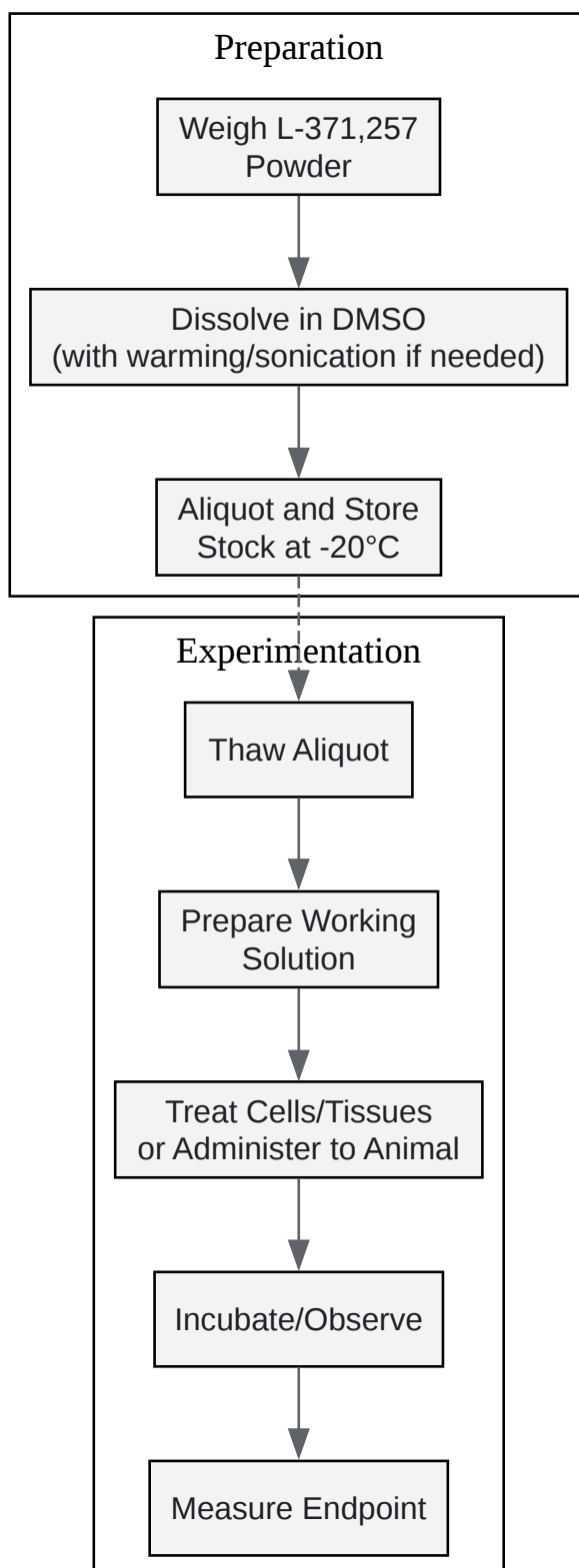
- Prepare a stock solution of **L-371,257** in DMSO (e.g., 8.3 mg/mL).
- For a 1 mL working solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly.
- Add 50 µL of Tween-80 to the mixture and mix again until uniform.
- Add 450 µL of saline to bring the final volume to 1 mL. This will yield a clear solution of approximately 0.83 mg/mL.

Visualizations



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Caption: Mechanism of **L-371,257** as an oxytocin receptor antagonist.



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Caption: General experimental workflow for using **L-371,257**.

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